Crystal Packing Dimensionality: 3D Hydrogen-Bonded Network vs. 1D/2D Assemblies in Other Mellitic Acid Co-Crystals
The co-crystal of mellitic acid with 2,2′-bipyridine (DP, the target compound) forms a three-dimensional (3D) hydrogen-bonded and π-stacked network that renders the crystals 'very hard' [1]. In contrast, the co-crystals of mellitic acid with 4-aminopyridine (AP) or 4-dimethylaminopyridine (DM) assemble predominantly into two-dimensional (2D) extended sheets (MA⁻²) or one-dimensional (1D) extended ribbons (MA⁻⁴) through direct MA–MA hydrogen bonding, with notably different mechanical properties [1]. This is a direct head-to-head comparison within the same study.
| Evidence Dimension | Supramolecular network dimensionality and crystal hardness |
|---|---|
| Target Compound Data | 3D hydrogen-bonded and π-stacked network; qualitatively 'very hard' crystals [1] |
| Comparator Or Baseline | MA–AP and MA–DM co-crystals: predominantly 2D extended sheets (MA⁻²) or 1D ribbons (MA⁻⁴); mechanical hardness not reported but structurally distinct [1] |
| Quantified Difference | Dimensionality shift from 1D/2D (AP, DM) to 3D (DP); qualitative hardness difference noted [1] |
| Conditions | Single-crystal X-ray diffraction (SCXRD); crystals grown from aqueous solutions at room temperature [1] |
Why This Matters
A 3D network generally confers superior mechanical robustness, which is critical for applications requiring material stability during processing or device fabrication.
- [1] Karle, I.L., Gilardi, R.D., Chandrashekhar Rao, Ch., Muraleedharan, K.M., Ranganathan, S. Unique assemblies of alternating positively and negatively charged layers, directed by hydrogen bonds, ionic interactions, and π-stacking in the crystal structures of complexes between mellitic acid (benzenehexacarboxylic acid) and five planar aromatic bases. Journal of Chemical Crystallography, 2003, 33, 727–749. View Source
